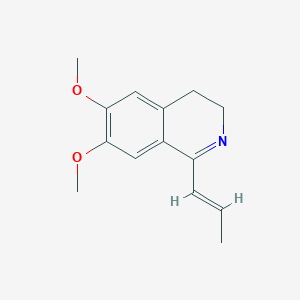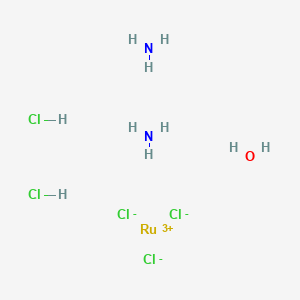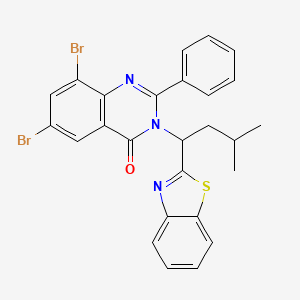
(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate is a chemical compound known for its unique structure and properties. This compound is a derivative of palmitic acid, a common saturated fatty acid found in animals and plants. The compound’s structure includes a long hydrocarbon chain with multiple methyl groups and a palmitate ester, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate typically involves the esterification of palmitic acid with an alcohol derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the presence of oxidizing agents.
Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, and are carried out in a suitable solvent like ethanol or water.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, but can include esters, amides, and other derivatives.
科学研究应用
(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of cosmetics and personal care products for its emollient properties.
作用机制
The mechanism of action of (R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes such as signal transduction and energy production.
属性
CAS 编号 |
53950-58-6 |
|---|---|
分子式 |
C36H70O2 |
分子量 |
534.9 g/mol |
IUPAC 名称 |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hexadecanoate |
InChI |
InChI=1S/C36H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-29-36(37)38-31-30-35(6)28-22-27-34(5)26-21-25-33(4)24-20-23-32(2)3/h30,32-34H,7-29,31H2,1-6H3/b35-30+/t33-,34-/m1/s1 |
InChI 键 |
JDFCEOMVLWWUMP-LDIAVGPLSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
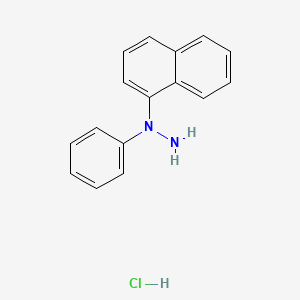
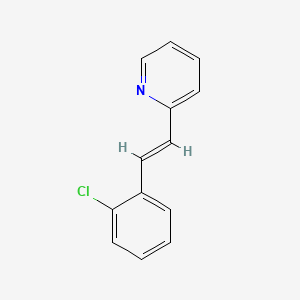
![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
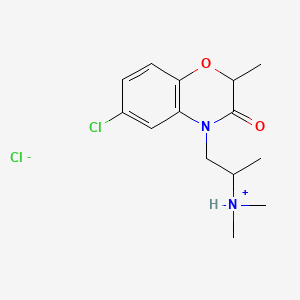
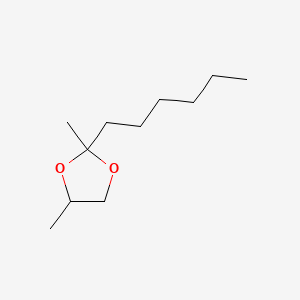
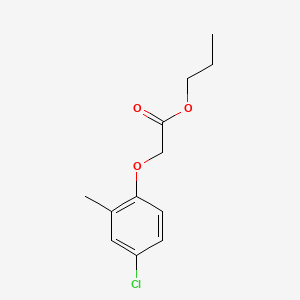
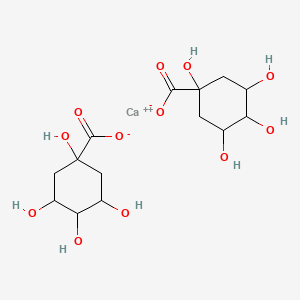

![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
